N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2S and its molecular weight is 463.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the specified compound, has demonstrated significant anticonvulsant activities. These compounds, synthesized through a two-step process, were evaluated against seizures induced by maximal electroshock (MES). The most active compound in this series was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential of imidazole derivatives in developing anticonvulsant medications (Aktürk et al., 2002).
Herbicide Action and Environmental Impact
Chloroacetamide herbicides, including compounds with structural similarities to the specified chemical, are used extensively in agriculture. They control annual grasses and broad-leaved weeds across various crops. However, their impact on fatty acid synthesis in algae, as studied in Scenedesmus acutus, raises concerns about their environmental implications and necessitates research into their mode of action and potential ecological risks (Weisshaar & Böger, 1989).
Anticancer Potential
The synthesis and evaluation of benzothiazole derivatives, closely related to the query compound, have shown considerable antitumor activity. These compounds were tested against a wide array of human tumor cell lines, demonstrating the potential of such molecular frameworks in anticancer drug development (Yurttaş et al., 2015).
Metabolic Pathways in Humans and Rats
Studies on the metabolism of chloroacetamide herbicides, sharing core structural elements with the specified compound, in human and rat liver microsomes have shed light on their metabolic pathways and potential carcinogenicity. This research is crucial for understanding the safety profiles of chemicals with similar structures and their implications for human health (Coleman et al., 2000).
Synthesis and Chemical Properties
The synthesis and characterization of novel heterocyclic compounds, including thiadiazole and oxadiazole derivatives, provide insights into the chemical properties and potential applications of compounds related to the query molecule. These studies contribute to the broader field of medicinal chemistry by exploring novel compounds for pharmaceutical applications (Rehman et al., 2013).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-6-10-21(11-7-17)29-23(18-8-12-22(31-2)13-9-18)15-27-25(29)32-16-24(30)28-20-5-3-4-19(26)14-20/h3-15H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWKZIEVZNBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.